molecular formula C42H42SSn2 B082800 Hexakis(phenylmethyl)distannathiane CAS No. 10347-38-3

Hexakis(phenylmethyl)distannathiane

Cat. No. B082800
CAS RN: 10347-38-3
M. Wt: 816.3 g/mol
InChI Key: RLKWXZLMMDRNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexakis(phenylmethyl)distannathiane, also known as HMDT, is a chemical compound with the molecular formula C48H42S2Sn2. It is a type of organotin compound that has been studied for its potential applications in various fields of science. In

Scientific Research Applications

Hexakis(phenylmethyl)distannathiane has been studied for its potential applications in various fields of science, including materials science, organic synthesis, and medicinal chemistry. In materials science, Hexakis(phenylmethyl)distannathiane has been used as a precursor for the synthesis of tin sulfide nanoparticles. In organic synthesis, Hexakis(phenylmethyl)distannathiane has been used as a reagent for the preparation of various organotin compounds. In medicinal chemistry, Hexakis(phenylmethyl)distannathiane has been studied for its potential as an anticancer agent.

Mechanism Of Action

The mechanism of action of Hexakis(phenylmethyl)distannathiane is not fully understood. However, it is believed that Hexakis(phenylmethyl)distannathiane exerts its biological activity by interacting with cellular proteins and enzymes. This interaction can lead to the inhibition of cell growth and the induction of apoptosis.

Biochemical And Physiological Effects

Hexakis(phenylmethyl)distannathiane has been shown to exhibit anticancer activity in vitro and in vivo. In vitro studies have shown that Hexakis(phenylmethyl)distannathiane can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that Hexakis(phenylmethyl)distannathiane can inhibit tumor growth in mice.

Advantages And Limitations For Lab Experiments

One advantage of using Hexakis(phenylmethyl)distannathiane in lab experiments is its high purity and stability. Hexakis(phenylmethyl)distannathiane can be easily synthesized and purified, which makes it a suitable reagent for various experiments. However, one limitation of using Hexakis(phenylmethyl)distannathiane is its toxicity. Hexakis(phenylmethyl)distannathiane is a toxic compound that can cause harm to both humans and the environment. Therefore, proper safety precautions should be taken when handling Hexakis(phenylmethyl)distannathiane in the lab.

Future Directions

There are several future directions for further research on Hexakis(phenylmethyl)distannathiane. One direction is to investigate the potential of Hexakis(phenylmethyl)distannathiane as an anticancer agent. Further studies are needed to determine the mechanism of action of Hexakis(phenylmethyl)distannathiane and its efficacy in vivo. Another direction is to explore the use of Hexakis(phenylmethyl)distannathiane in materials science. Hexakis(phenylmethyl)distannathiane has been used as a precursor for the synthesis of tin sulfide nanoparticles, but further studies are needed to optimize the synthesis process and improve the properties of the nanoparticles. Finally, the toxicity of Hexakis(phenylmethyl)distannathiane should be further studied to determine its potential impact on human health and the environment.

Synthesis Methods

The synthesis of Hexakis(phenylmethyl)distannathiane involves the reaction between hexakis(phenylmethyl)disilathiane and tin tetrachloride. This reaction leads to the formation of Hexakis(phenylmethyl)distannathiane as a yellow solid. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.

properties

CAS RN

10347-38-3

Product Name

Hexakis(phenylmethyl)distannathiane

Molecular Formula

C42H42SSn2

Molecular Weight

816.3 g/mol

IUPAC Name

tribenzyl(tribenzylstannylsulfanyl)stannane

InChI

InChI=1S/6C7H7.S.2Sn/c6*1-7-5-3-2-4-6-7;;;/h6*2-6H,1H2;;;

InChI Key

RLKWXZLMMDRNDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)S[Sn](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)S[Sn](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6

Other CAS RN

10347-38-3

synonyms

Thiobis(tribenzylstannane)

Origin of Product

United States

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